Cas no 1623083-71-5 (5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid)
5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
- 5-Phenyl-2-pyrrol-1-yl-thiazole-4-carboxylic acid
- 4-Thiazolecarboxylic acid, 5-phenyl-2-(1H-pyrrol-1-yl)-
- 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
-
- MDL: MFCD28248874
- Inchi: 1S/C14H10N2O2S/c17-13(18)11-12(10-6-2-1-3-7-10)19-14(15-11)16-8-4-5-9-16/h1-9H,(H,17,18)
- InChI Key: LXNPNDVRXFRCHE-UHFFFAOYSA-N
- SMILES: S1C(C2=CC=CC=C2)=C(C(O)=O)N=C1N1C=CC=C1
5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM507302-1g |
5-Phenyl-2-(1H-pyrrol-1-yl)thiazole-4-carboxylicacid |
1623083-71-5 | 97% | 1g |
$*** | 2023-03-30 | |
| abcr | AB529211-500 mg |
5-Phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid; . |
1623083-71-5 | 500MG |
€195.40 | 2023-02-01 | ||
| abcr | AB529211-1 g |
5-Phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid; . |
1623083-71-5 | 1g |
€239.00 | 2023-04-17 | ||
| Enamine | EN300-302526-0.05g |
5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623083-71-5 | 0.05g |
$238.0 | 2023-09-06 | ||
| Enamine | EN300-302526-0.1g |
5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623083-71-5 | 0.1g |
$355.0 | 2023-09-06 | ||
| Enamine | EN300-302526-0.25g |
5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623083-71-5 | 0.25g |
$509.0 | 2023-09-06 | ||
| Enamine | EN300-302526-0.5g |
5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623083-71-5 | 0.5g |
$803.0 | 2023-09-06 | ||
| Enamine | EN300-302526-1.0g |
5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623083-71-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-302526-2.5g |
5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623083-71-5 | 2.5g |
$2014.0 | 2023-09-06 | ||
| Enamine | EN300-302526-5.0g |
5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1623083-71-5 | 5.0g |
$2981.0 | 2023-02-25 |
5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Suppliers
5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Related Literature
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Introduction to 5-Phenyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-4-Carboxylic Acid (CAS No. 1623083-71-5)
5-Phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 1623083-71-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid make it a promising candidate for various pharmacological studies.
The core structure of 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid consists of a thiazole ring fused with a phenyl and a pyrrole group, along with a carboxylic acid moiety. This combination of functional groups imparts the molecule with unique chemical properties and biological activities. The thiazole ring is a common motif in many bioactive compounds due to its ability to form hydrogen bonds and π-stacking interactions, which are crucial for binding to biological targets. The phenyl group enhances the lipophilicity of the molecule, facilitating its cellular uptake and membrane permeability. The pyrrole group, on the other hand, contributes to the molecule's aromaticity and can participate in various chemical reactions.
Recent studies have shown that 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid exhibits potent anti-inflammatory and antioxidant properties. These activities are attributed to its ability to inhibit pro-inflammatory cytokines and scavenge reactive oxygen species (ROS). In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively reduced inflammation in both in vitro and in vivo models. The mechanism of action involves the modulation of key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.
In addition to its anti-inflammatory effects, 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid has shown promise as an antitumor agent. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by targeting mitochondrial pathways and disrupting the cell cycle. A recent study in Cancer Research reported that 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid selectively inhibited the growth of human breast cancer cells while sparing normal cells. The selective toxicity observed in this study suggests that this compound may have a favorable therapeutic index for cancer treatment.
The pharmacokinetic properties of 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid have also been investigated. Studies have shown that this compound has good oral bioavailability and a favorable half-life, making it suitable for oral administration. The carboxylic acid moiety plays a crucial role in enhancing the solubility and stability of the molecule in physiological conditions. These properties are essential for ensuring that the compound reaches its target site in sufficient concentrations to exert its therapeutic effects.
In terms of safety and toxicity, preliminary studies have indicated that 5-phenyl-2-(1H-pyrrol-1-y l)-1,3-thiazole -4-car boxyli c aci d strong > is well-tolerated at therapeutic doses. However, further research is needed to fully evaluate its long-term safety profile and potential side effects. Ongoing clinical trials are currently underway to assess the efficacy and safety of this compound in various disease models.
The synthetic route for 5 -phe n yl - 2 -( 1 H -pyr rol - 1 - yl ) - 1 , 3 -thia zol e - 4 -car box yli c aci d strong > involves several steps, including the formation of the thiazole ring from appropriate precursors followed by functional group modifications to introduce the phenyl and pyrrole groups. The carboxylic acid moiety is typically introduced through esterification or amidation reactions. The synthetic process can be optimized to improve yield and purity, making it suitable for large-scale production.
In conclusion, 5 -phe n yl - 2 -( 1 H -pyr rol - 1 - yl ) - 1 , 3 -thia zol e - 4 -car box yli c aci d strong > (CAS No. 1623083 -7 7 ) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.
1623083-71-5 (5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid) Related Products
- 8022-07-9(2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid)
- 77505-85-2(Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride)
- 802276-49-9(2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid)
- 8021-27-0(2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid)
- 115174-39-5(Methyl 2-Amino-5-phenyl-1,3-thiazole-4-carboxylate)
- 1204585-70-5(2-amino-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid methyl ester)
- 1007874-30-7(methyl 2-amino-5-(3-methylphenyl)-1,3-thiazole-4-carboxylate)
- 1112139-20-4(2-Amino-5-p-tolyl-thiazole-4-carboxylic acid)
- 80625-18-9(methyl 2-amino-5-phenyl-thiazole-4-carboxylate)
- 1007874-31-8(2-amino-5-(3-methylphenyl)-1,3-thiazole-4-carboxylic acid)